molecular formula C7H13NO3 B12922453 Ethyl [(but-3-en-1-yl)oxy]carbamate CAS No. 61807-44-1

Ethyl [(but-3-en-1-yl)oxy]carbamate

Katalognummer: B12922453
CAS-Nummer: 61807-44-1
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: RRNZAAWQYQUDDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl but-3-en-1-yloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of an ethyl group, a but-3-en-1-yloxy group, and a carbamate functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl but-3-en-1-yloxycarbamate typically involves the reaction of but-3-en-1-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

But-3-en-1-ol+Ethyl chloroformateEthyl but-3-en-1-yloxycarbamate+HCl\text{But-3-en-1-ol} + \text{Ethyl chloroformate} \rightarrow \text{Ethyl but-3-en-1-yloxycarbamate} + \text{HCl} But-3-en-1-ol+Ethyl chloroformate→Ethyl but-3-en-1-yloxycarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of ethyl but-3-en-1-yloxycarbamate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl but-3-en-1-yloxycarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted carbamates or ureas.

Wissenschaftliche Forschungsanwendungen

Ethyl but-3-en-1-yloxycarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs with carbamate functional groups.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Wirkmechanismus

The mechanism of action of ethyl but-3-en-1-yloxycarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl carbamate: A related compound with similar structural features but different biological activity.

    Methyl carbamate: Another carbamate ester with distinct chemical properties and applications.

    Butyl carbamate: Similar in structure but with a butyl group instead of a but-3-en-1-yloxy group.

Uniqueness

Ethyl but-3-en-1-yloxycarbamate is unique due to the presence of the but-3-en-1-yloxy group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other carbamates and can lead to unique applications in various fields.

Eigenschaften

CAS-Nummer

61807-44-1

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

ethyl N-but-3-enoxycarbamate

InChI

InChI=1S/C7H13NO3/c1-3-5-6-11-8-7(9)10-4-2/h3H,1,4-6H2,2H3,(H,8,9)

InChI-Schlüssel

RRNZAAWQYQUDDR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NOCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.